molecular formula C17H14N4O2 B1398059 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid CAS No. 849235-68-3

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

货号: B1398059
CAS 编号: 849235-68-3
分子量: 306.32 g/mol
InChI 键: WTKURPVKNVDIFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a chemically designed intermediate for researchers developing novel tyrosine kinase inhibitors (TKIs). Its structure incorporates a flexible 4-(aminomethyl)benzamide linker, a feature identified in medicinal chemistry for its potential to enable compounds to bypass steric hindrance from bulky residues like isoleucine in mutant kinase binding pockets, thereby helping to address drug resistance mechanisms . This core scaffold is of significant value in the exploration of new therapies for cancers such as chronic myeloid leukemia (CML), where resistance to existing TKIs is a major clinical challenge . The compound serves as a key precursor for synthesizing targeted molecules that can bind to the allosteric pocket of kinase active sites, characteristic of type II inhibitors . By providing this versatile building block, we aim to support advanced drug discovery efforts focused on creating more effective and targeted anticancer agents.

属性

IUPAC Name

4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKURPVKNVDIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849235-68-3
Record name 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用机制

Target of Action

The primary target of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, preventing the phosphorylation of tyrosine residues on the target proteins. This inhibition disrupts the signal transduction pathways, leading to decreased cell proliferation and increased cell death.

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. It primarily impacts the signal transduction pathways involved in cell growth and proliferation. By inhibiting these pathways, the compound can control the growth of cells, particularly those in cancerous conditions.

Pharmacokinetics

It is known that the compound is a solid at room temperature, suggesting that it may be administered orally and absorbed in the gastrointestinal tract. The compound’s bioavailability, half-life, and elimination routes are areas of ongoing research.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability Additionally, the compound’s effectiveness may be influenced by the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

生化分析

Biochemical Properties

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of tyrosine kinases, which are enzymes that transfer phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition is significant in the treatment of certain cancers, as it can prevent the proliferation of cancer cells. The compound forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, thereby blocking their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the signaling pathways that promote cell growth and survival. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing the phosphorylation of target proteins. This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site. The inhibition of tyrosine kinase activity leads to a cascade of downstream effects, including the inhibition of cell proliferation and induction of apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tyrosine kinase activity and suppress tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound can also interact with other enzymes and cofactors involved in metabolic processes, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. It may also bind to specific proteins that facilitate its transport and accumulation in target tissues. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit tyrosine kinases. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

生物活性

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes current research findings regarding its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H16N4O2\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}

IUPAC Name: 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid
Molecular Weight: 320.35 g/mol
CAS Number: 917392-54-2

Biological Activity Overview

Research indicates that compounds with pyridine and pyrimidine moieties exhibit diverse biological activities, including antiproliferative effects against various cancer cell lines. The specific compound under investigation has shown promising results in inhibiting cell growth, particularly in human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound. The key findings are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.058Inhibition of cell cycle progression
A5490.035Induction of apoptosis
MDA-MB-2310.021Disruption of mitochondrial function

These IC50 values indicate high potency, suggesting that the compound effectively inhibits cell proliferation at low concentrations .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyridine and pyrimidine rings have been shown to enhance or diminish activity:

  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups significantly improves antiproliferative activity, particularly against the HeLa and MCF-7 cell lines.
  • Amine Substituents: The introduction of amine groups enhances interaction with cellular targets, improving efficacy .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized derivatives of pyridine and evaluated their activity against multiple cancer cell lines. The compound demonstrated significant inhibition rates compared to standard treatments, indicating its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .

科学研究应用

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Notably, N-(2-Aminophenyl)-4-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzamide (MGCD0103), an analog of the compound, has been identified as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1, 2, 3, and 11 at submicromolar concentrations, leading to:

  • Induction of histone acetylation
  • Cell cycle arrest
  • Apoptosis in cancer cells

MGCD0103 has shown promising results in preclinical studies and has entered clinical trials for its anticancer efficacy .

Kinase Inhibition

The compound is also recognized for its role as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cancer progression. The pyrimidine structure allows for selective binding to specific kinases, which is essential for developing targeted therapies. The compound's ability to inhibit kinases can lead to reduced tumor growth and improved patient outcomes in cancers where these pathways are dysregulated .

Case Studies

Several studies have documented the efficacy of the compound and its derivatives:

  • MGCD0103 Study :
    • Objective : Evaluate the anticancer effects of MGCD0103.
    • Findings : Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
    • Clinical Trials : Currently undergoing clinical trials for its effectiveness against hematological malignancies.
  • Inhibition of Specific Kinases :
    • Study Focus : Investigate the selectivity of the compound against various kinases.
    • Results : Showed potent inhibition of specific kinases involved in tumorigenesis, supporting its application in targeted cancer therapies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table highlights structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance References
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid (Target) C₁₇H₁₄N₄O₂ 306.33 - Benzoic acid with methylene-linked aminopyrimidine and pyridin-3-yl groups. TKI intermediate (e.g., imatinib synthesis).
4-Methyl-3-[[4-(3-pyridinyl)pyrimidin-2-yl]amino]benzoic acid C₁₇H₁₄N₄O₂ 306.33 - Methyl group at benzene 4-position.
- Direct amino linkage (no methylene spacer).
Intermediate in imatinib mesylate polymorphs.
4-((4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenylamino)methyl)benzoic acid C₂₆H₂₃N₅O₂ 437.50 - Additional phenylamino group.
- Extended conjugation.
Chimeric HDAC/TKI inhibitor precursor.
Flumbatinib C₂₉H₂₈F₃N₅O 517.56 - Benzamide backbone.
- Trifluoromethyl and methylpiperazine substituents.
Approved TKI for hematologic malignancies.
4-[6-(Acetylamino)pyridin-3-yl]benzoic acid C₁₄H₁₃N₃O₃ 271.27 - Acetylamino group on pyridine.
- No pyrimidine ring.
Probing SAR for kinase selectivity.
Table 2: Comparative Properties of Selected Compounds
Property Target Compound 4-Methyl-3-... Benzoic Acid Flumbatinib 4-[6-(Acetylamino)... Benzoic Acid
Aqueous Solubility Moderate (carboxylic acid) Low (methyl group reduces solubility) High (polar substituents) Moderate (acetyl group)
logP (Lipophilicity) ~1.5 ~2.1 ~3.0 ~1.8
Biological Target Bcr-Abl kinase Bcr-Abl kinase Bcr-Abl/PDGFR kinases Unspecified kinases
IC₅₀ (Kinase Inhibition) Not reported 0.15 μM (Bcr-Abl) 0.02 μM (Bcr-Abl) Not available

Structure-Activity Relationship (SAR) Insights

Methylene Linker: The -CH₂- spacer in the target compound enhances flexibility compared to the rigid amino linkage in 4-Methyl-3-...

Pyridine-Pyrimidine Core: Essential for ATP-competitive inhibition in TKIs. Removal of pyrimidine (e.g., 4-[6-(Acetylamino)... benzoic acid) abolishes activity .

Substituent Effects :

  • Methyl groups (e.g., 4-methyl in 4-Methyl-3-... benzoic acid ) increase hydrophobicity, enhancing membrane permeability but reducing solubility .
  • Carboxylic acid improves solubility and allows salt formation (e.g., imatinib mesylate) .

常见问题

Q. What are the recommended synthetic routes for 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid, and what are the critical parameters affecting yield?

  • Methodological Answer : The compound is synthesized via reductive alkylation, where 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzene-1,3-diamine reacts with methyl 4-formylbenzoate in the presence of NaBH₄ in acetic acid and a benzene-ethanol solvent mixture. Key parameters include:
  • Molar ratio : Stoichiometric balance between amine and aldehyde (1:1) to avoid side reactions.
  • Reducing agent : Excess NaBH₄ (2 mmol per 1 mmol substrate) ensures complete imine reduction .
  • Solvent system : Acetic acid (6 mmol) enhances protonation of intermediates, while ethanol improves solubility .
    Post-synthesis purification involves column chromatography (chloroform:methanol = 3:1) and crystallization from dimethylether .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the pyridinyl-pyrimidinyl linkage (δ 8.5–9.0 ppm for aromatic protons) and methylene bridge (δ 4.2–4.5 ppm) .
  • X-ray crystallography : Single-crystal analysis reveals dimer formation via O–H···N hydrogen bonds (2.7–3.0 Å bond length) and C–H···C interactions stabilizing the lattice. Planar pyrimidine-pyridine systems facilitate π-π stacking .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 307.3 (theoretical 306.3), with deviations ≤0.3 Da .

Q. What are the solubility and stability considerations for this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility : Poor in water (<0.1 mg/mL at 25°C) but soluble in DMSO (>10 mg/mL) and ethanol (3–5 mg/mL). Acidic buffers (pH 2–4) enhance solubility via carboxylate ionization .
  • Stability : Degrades in basic conditions (pH >8) via ester hydrolysis (e.g., methyl ester derivatives). Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data versus NMR analysis for this compound?

  • Methodological Answer : Discrepancies arise from dynamic processes (e.g., hydrogen bonding in solution vs. solid state):
  • Crystallography : Detects O–H···N dimers (2.8 Å) and planar conformations .
  • NMR : Broadening of NH/OH signals in DMSO-d₆ suggests hydrogen bond lability. Use variable-temperature NMR to observe exchange processes (e.g., coalescence at 50–70°C) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate static vs. dynamic behavior .

Q. What strategies optimize the reaction conditions to minimize by-products like methyl ester derivatives?

  • Methodological Answer :
  • Protecting groups : Use tert-butyl esters instead of methyl esters to avoid transesterification. Deprotect with TFA post-synthesis .
  • Catalysis : Add ZnCl₂ (5 mol%) to accelerate reductive amination, reducing reaction time from 12 h to 4 h and suppressing ester formation .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates ester by-products (retention time 12–14 min vs. 8–10 min for target compound) .

Q. What are the implications of structural modifications on the compound's biological activity, based on SAR studies?

  • Methodological Answer :
  • Pyrimidine substitution : Replacing pyridin-3-yl with 4-trifluoromethylpyridinyl (as in similar compounds) increases lipophilicity (logP from 2.1 to 3.4) and kinase inhibition potency (IC₅₀ from 50 nM to 12 nM) .
  • Methyl group removal : Deleting the 4-methyl on the benzoic acid reduces metabolic stability (t₁/₂ from 6 h to 1.5 h in microsomes) due to enhanced CYP3A4 oxidation .
  • Bioisosteres : Replacing the benzoic acid with tetrazole improves membrane permeability (Papp from 2 × 10⁻⁶ cm/s to 8 × 10⁻⁶ cm/s) but reduces aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。